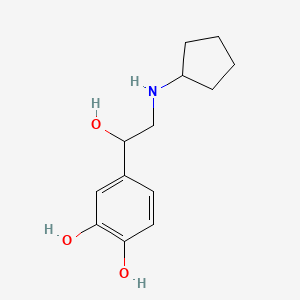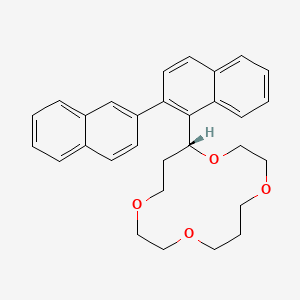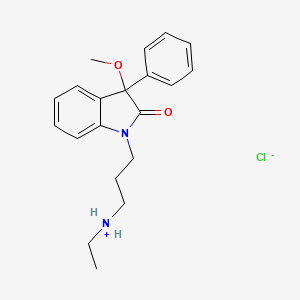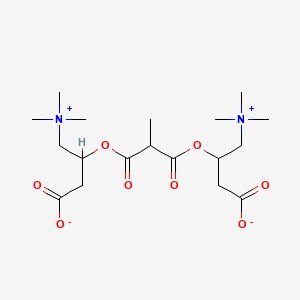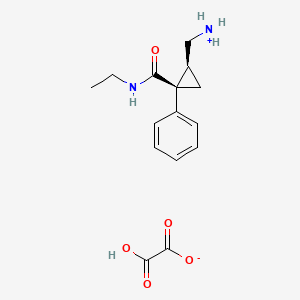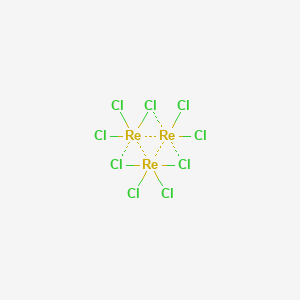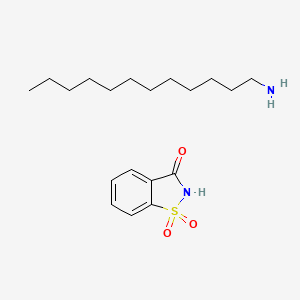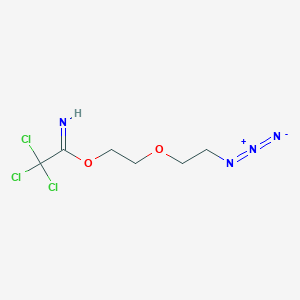
2,2,4-Trimethylpentane-1,3-diyl dipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethylpentane-1,3-diyl dipropionate is an organic compound with the molecular formula C14H26O4. It is a derivative of 2,2,4-trimethylpentane, where the hydroxyl groups are esterified with propionic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylpentane-1,3-diyl dipropionate typically involves the esterification of 2,2,4-trimethylpentane-1,3-diol with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethylpentane-1,3-diyl dipropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters with different functional groups.
Applications De Recherche Scientifique
2,2,4-Trimethylpentane-1,3-diyl dipropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Employed in the study of ester hydrolysis and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethylpentane-1,3-diyl dipropionate involves its hydrolysis to release 2,2,4-trimethylpentane-1,3-diol and propionic acid. The ester bond is cleaved by enzymatic or chemical hydrolysis, leading to the formation of the corresponding alcohol and acid. This hydrolysis process is crucial for its applications in drug delivery and biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Another ester derivative of 2,2,4-trimethylpentane, used as a plasticizer.
2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate): Similar structure but with different ester groups.
Uniqueness
2,2,4-Trimethylpentane-1,3-diyl dipropionate is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to undergo hydrolysis and participate in various chemical reactions makes it versatile for multiple applications in research and industry .
Propriétés
Numéro CAS |
32815-92-2 |
|---|---|
Formule moléculaire |
C14H26O4 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
(2,2,4-trimethyl-3-propanoyloxypentyl) propanoate |
InChI |
InChI=1S/C14H26O4/c1-7-11(15)17-9-14(5,6)13(10(3)4)18-12(16)8-2/h10,13H,7-9H2,1-6H3 |
Clé InChI |
BBXVZOFESFUKEH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


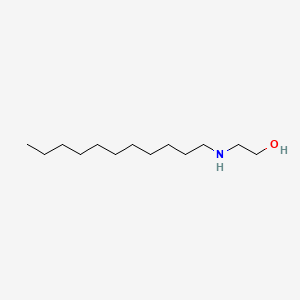



![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]](/img/structure/B13734796.png)
